Lower Lipophilicity (LogP) Versus Leading S1P Modulators Suggests Improved Aqueous Solubility
The target compound exhibits a computed LogP (XLogP3) of 3.1 [1], which is lower than the LogP values of clinically relevant S1P modulators such as fingolimod (LogP ≈ 3.5) [2], siponimod (LogP ≈ 4.0) [3], and ozanimod (LogP ≈ 3.8) [4]. A lower LogP is associated with better aqueous solubility and potentially reduced non-specific tissue binding, which may translate into a more favorable pharmacokinetic profile during lead optimization.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Fingolimod (LogP ≈ 3.5), Siponimod (LogP ≈ 4.0), Ozanimod (LogP ≈ 3.8) |
| Quantified Difference | ΔLogP = -0.4 to -0.9 relative to comparators |
| Conditions | Computed using XLogP3 algorithm; comparator values from PubChem/DrugBank computed properties |
Why This Matters
Lower lipophilicity can reduce the risk of promiscuous binding and metabolic clearance, making this compound a more attractive starting point for medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 154583896 (2549023-00-7). View Source
- [2] PubChem Compound Summary for fingolimod (CID 107970). View Source
- [3] PubChem Compound Summary for siponimod (CID 25183636). View Source
- [4] PubChem Compound Summary for ozanimod (CID 52937626). View Source
